2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a combination of indole, piperidine, and sulfonyl functional groups
Mechanism of Action
Target of action
Compounds with an indole moiety are prevalent in many biologically active molecules and drugs . They play a significant role in cell biology and have been used in the treatment of various disorders, including cancer .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures have been known to affect a variety of pathways, including those involved in cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors . The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base . The final step involves the coupling of the indole derivative with a piperidine moiety, which can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Trazodone Related Compound C: Shares structural similarities with the indole and piperidine moieties.
2-(piperidin-1-yl)ethan-1-amine: Contains the piperidine moiety but lacks the indole and sulfonyl groups.
Uniqueness
2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methylsulfonyl]indol-1-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c23-18-10-8-17(9-11-18)16-29(27,28)21-14-25(20-7-3-2-6-19(20)21)15-22(26)24-12-4-1-5-13-24/h2-3,6-11,14H,1,4-5,12-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDDZTQTJAJBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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